- From off-to on-target: New BRAF-inhibitor-template-derived compounds selectively targeting mitogen activated protein kinase kinase 4 (MKK4)European Journal of Medicinal Chemistry, 2021, 210,,
Cas no 946126-94-9 (Methyl 2-Fluoro-3-nitrobenzoate)
946126-94-9 structure
Methyl 2-Fluoro-3-nitrobenzoate Properties
Names and Identifiers
-
- Methyl 2-fluoro-3-nitrobenzoate
- C8H6FNO4
- 2-fluoro-3-nitrobenzoic acid methyl ester
- methyl fluoronitrobenzoate
- RW3020
- 2-Fluoro-3-nitro-benzoic acid methyl ester
- PubChem21941
- VEKYKLDXYNUERO-UHFFFAOYSA-N
- AS07007
- LS11777
- SY046595
- AB0007795
- W9697
- ST24030958
- methyl 2-fluoro-3-nitrobenzoate
- DTXSID80541663
- CS-D1659
- Methyl 2-fluoro-3-nitro-benzoate
- SB40157
- AKOS006302221
- GS-4232
- 946126-94-9
- MFCD10566813
- SCHEMBL960443
- 2-Fluoro-3-nitrobenzoic acid mehty ester
- EN300-267902
- Methyl2-fluoro-3-nitrobenzoate
- J-522015
- DB-079976
- +Expand
-
- MFCD10566813
- VEKYKLDXYNUERO-UHFFFAOYSA-N
- 1S/C8H6FNO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3
- O=C(C1C(F)=C([N+](=O)[O-])C=CC=1)OC
Computed Properties
- 199.02800
- 0
- 5
- 2
- 199.02808583g/mol
- 14
- 240
- 0
- 0
- 0
- 0
- 0
- 1
- 1.8
- 72.1
Experimental Properties
- 2.04370
- 72.12000
- Very slightly soluble (0.46 g/l) (25 º C),
- 1.388±0.06 g/cm3 (20 ºC 760 Torr),
Methyl 2-Fluoro-3-nitrobenzoate Security Information
Methyl 2-Fluoro-3-nitrobenzoate Customs Data
- 2916399090
-
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Methyl 2-Fluoro-3-nitrobenzoate Price
Methyl 2-Fluoro-3-nitrobenzoate Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt
1.2 5 min, rt
1.2 5 min, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt
1.2 rt
1.2 rt
Reference
- Preparation of 1H-pyrrolo[2,3-b]pyridines as selective MKK4 kinase inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Methanol , Water ; overnight, 70 °C; 70 °C → rt
Reference
- Preparation of benzene sulfonamide thiazole and oxazole compounds, World Intellectual Property Organization, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Methanol , Water ; overnight, 70 °C; 70 °C → rt
Reference
- Preparation of benzenesulfonamidethiazole derivatives and analogs for use as B-Raf protein kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt
1.2 1 h, rt
1.3 Reagents: Water
1.2 1 h, rt
1.3 Reagents: Water
Reference
- Preparation of thiazole kinase inhibitors, China, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Cesium fluoride Solvents: Dimethyl sulfoxide ; 40 min, 140 °C
Reference
- Preparation of 2-oxo-2H-benzopyran derivatives and benzo[e][1,3]oxazine-2,4-dione derivatives as P27 protein inducers, World Intellectual Property Organization, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Methanol ; 16 h, 50 °C
Reference
- Preparation of oxazoles and thiazoles as protein kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ; 2 h, 60 °C
Reference
- Crystallographic Realization of the Mathematically Predicted Densest All-Pentagon Packing Lattice by C5-Symmetric "Sticky" FluoropentamersAngewandte Chemie, 2011, 50(45), 10612-10615,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol , Water ; 2 h, 60 °C
Reference
- Planar Macrocyclic Fluoropentamers as Supramolecular OrganogelatorsOrganic Letters, 2011, 13(15), 3840-3843,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide , Boric acid (H3BO3) Solvents: Tetrahydrofuran ; cooled; 1 h, heated
1.2 -5 °C; 3.5 h, -5 °C → rt; rt → -5 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -5 °C
1.2 -5 °C; 3.5 h, -5 °C → rt; rt → -5 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -5 °C
Reference
- Green method for synthesis of key intermediates of tyrosine kinase inhibitor, China, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ; 1 h, 140 °C
Reference
- Fluorinated aniline derivatives and their preparation, Japan, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ; 1 h, 140 °C
Reference
- Method for producing N-phenyl-3-(benzamido or 3-pyridylcarbonylamino)benzamide derivatives, World Intellectual Property Organization, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ; rt → 145 °C; 2 h, 110 - 140 °C; 140 °C → 50 °C
1.2 15 min, 50 °C
1.3 Solvents: Water ; 10 min, rt
1.2 15 min, 50 °C
1.3 Solvents: Water ; 10 min, rt
Reference
- Process for the preparation of substituted benzoates, India, , ,
Synthetic Circuit 14
Reaction Conditions
Reference
- Preparation of thiazole sulfonamides and oxazole sulfonamides as antitumor agents, Costa Rica, , ,
Synthetic Circuit 15
Reaction Conditions
Reference
- Preparation of coumarin derivatives as antitumor agents, World Intellectual Property Organization, , ,
Methyl 2-Fluoro-3-nitrobenzoate Raw materials
- 1-Fluoro-2-nitrobenzene
- 2-Fluoro-3-nitrobenzoic acid
- 2-Chloro-3-nitro-benzoyl Chloride
- Methyl 2-chloro-3-nitrobenzoate
Methyl 2-Fluoro-3-nitrobenzoate Preparation Products
Methyl 2-Fluoro-3-nitrobenzoate Suppliers
BEI HUA HUA XUE ( SHAN DONG ) Co., Ltd.
Audited Supplier
(CAS:946126-94-9)
SUN JING LI
13127106931
1720760574@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:946126-94-9)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:946126-94-9)
TANG SI LEI
15026964105
2881489226@qq.com
Methyl 2-Fluoro-3-nitrobenzoate Related Literature
-
Pranab J. Das,Jupitara Das RSC Adv., 2015,5, 11745-11752
-
En-Long Zhou,Chao Qin,Xin-Long Wang,Kui-Zhan Shao,Zhong-Min Su CrystEngComm, 2016,18, 6370-6377
-
Yanlei Liu,Xiao Zhi,Wenxiu Hou,Fangfang Xia,Jingpu Zhang,Yuping Hong,Hao Yan,Chen Peng,Jesus Martinez de la Fuentea,Jie Song Nanoscale, 2018,10, 19052-19063
-
E. Peris-García,M. T. Ubeda-Torres,M. J. Ruiz-Angel,M. C. García-Alvarez-Coque Anal. Methods, 2016,8, 3941-3952
-
Yanxia Liu,Guixia Liu,Xiangting Dong,Jinxian Wang,Wensheng Yu Phys. Chem. Chem. Phys., 2015,17, 26638-26644
-
Njemuwa Nwaji,John Mack,Jonathan Britton,Tebello Nyokong New J. Chem., 2017,41, 2020-2028
-
Jin-Wei Yuan,Qian Chen,Chuang Li,Jun-Liang Zhu,Liang-Ru Yang,Shou-Ren Zhang,Pu Mao,Yong-Mei Xiao,Ling-Bo Qu Org. Biomol. Chem., 2020,18, 2747-2757
946126-94-9 (Methyl 2-Fluoro-3-nitrobenzoate) Related Products
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Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:946126-94-9)methyl 2-fluoro-3-nitrobenzoate
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:946126-94-9)Methyl 2-Fluoro-3-nitrobenzoate
99%/99%
100g/500g
150.0/751.0